6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine
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Overview
Description
6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine is a chemical compound with the molecular formula C15H12N4S and a molecular weight of 280.35 g/mol . This compound is characterized by the presence of both benzoimidazole and benzothiazole moieties, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine typically involves the condensation of 2-aminobenzothiazole with 2-chloromethylbenzimidazole under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoimidazole or benzothiazole rings.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoimidazole or benzothiazole derivatives.
Scientific Research Applications
6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine, known for its antimicrobial properties.
2-Chloromethylbenzimidazole: Another precursor, used in various synthetic applications.
Benzothiazole derivatives: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Benzoimidazole derivatives: Known for their therapeutic potential in various diseases.
Uniqueness
This compound is unique due to the combination of benzoimidazole and benzothiazole moieties in a single molecule, which imparts a distinct set of chemical and biological properties . This dual functionality makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
6-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c16-15-19-12-6-5-9(7-13(12)20-15)8-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMBEUYDJAWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC4=C(C=C3)N=C(S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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